molecular formula C5H7BrF2 B1524637 3-(Bromomethyl)-1,1-difluorocyclobutane CAS No. 1252934-30-7

3-(Bromomethyl)-1,1-difluorocyclobutane

Cat. No. B1524637
M. Wt: 185.01 g/mol
InChI Key: CAVNVGJESLKKME-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance and odor.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • 3-(Bromoacetyl)coumarins :

    • Application: Used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results: The chemical reactions of 3-(bromoacetyl)coumarins have been reported in the preparation of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Bromopyrenes :

    • Application: Significant for their role in synthetic chemistry, materials science, and environmental studies .
    • Method: The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results: Bromo-substituted precursors serve as vital intermediates in synthetic routes .
  • Regioregular Thiophene-Based Conjugated Polymers :

    • Application: These polymers hold an irreplaceable position due to their exceptional optical and conductive properties, making them a center of attention for electronic applications .
    • Method: The review highlights the recent findings in design and synthesis of novel thiophene-based conjugated polymers using organometallic polycondensation strategies .
    • Results: The synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • 3-(Bromoacetyl)coumarins :

    • Application: These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
    • Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results: The chemical reactions of 3-(bromoacetyl)coumarins have been reported in the preparation of five and six-membered heterocyclic systems .
  • Bromomethyl Sulfides :

    • Application: These compounds are useful building blocks in organic synthesis .
    • Method: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .
    • Results: The method enables bromomethyl sulfides as useful building blocks .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVNVGJESLKKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697102
Record name 3-(Bromomethyl)-1,1-difluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1,1-difluorocyclobutane

CAS RN

1252934-30-7
Record name 3-(Bromomethyl)-1,1-difluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,1-difluorocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org

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